2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide
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Overview
Description
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide is a compound of interest in various fields of scientific research. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety. This compound’s unique structure makes it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide typically involves the reaction of 3-chlorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((S)-1-phenylethyl)propanamide: Lacks the chlorine atom, resulting in different chemical properties.
2-Amino-N-((S)-1-(4-chlorophenyl)ethyl)propanamide: The chlorine atom is positioned differently, affecting its reactivity and interactions.
2-Amino-N-((S)-1-(3-bromophenyl)ethyl)propanamide: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.
Uniqueness
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUXNBVXNWJBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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